REACTION_SMILES
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[CH3:22][OH:23].[F:1][C:2]([C:3]([C:4](=[O:5])[OH:6])([C:7]([F:8])([F:9])[F:10])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)([F:17])[F:18].[Na+:20].[OH-:19].[OH2:21]>>[F:1][C:2]([CH:3]([C:4](=[O:5])[OH:6])[c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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O=C(O)C(c1ccccc1)(C(F)(F)F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(c1ccccc1)(C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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O=C(O)C(c1ccccc1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |